molecular formula C6H8BrNO B13647506 4-(Bromomethyl)-2-ethyloxazole

4-(Bromomethyl)-2-ethyloxazole

Katalognummer: B13647506
Molekulargewicht: 190.04 g/mol
InChI-Schlüssel: GGKCXPIYQADWHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-2-ethyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromomethyl group at the fourth position and an ethyl group at the second position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-ethyloxazole can be achieved through several methods. One common method involves the bromination of 2-ethyloxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride at a temperature of around 60-70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-2-ethyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, and methoxy derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-ethyl-4-methyloxazole.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-2-ethyloxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-2-ethyloxazole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in radical reactions, where the bromine atom is abstracted, leading to the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)-2-ethyloxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Methyl)-2-ethyloxazole: Lacks the halogen substituent, making it less reactive.

    2-Ethyl-4-phenyl-oxazole: Contains a phenyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

4-(Bromomethyl)-2-ethyloxazole is unique due to its high reactivity, which is attributed to the presence of the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and research applications .

Eigenschaften

Molekularformel

C6H8BrNO

Molekulargewicht

190.04 g/mol

IUPAC-Name

4-(bromomethyl)-2-ethyl-1,3-oxazole

InChI

InChI=1S/C6H8BrNO/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3

InChI-Schlüssel

GGKCXPIYQADWHX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CO1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.